molecular formula C8H10N2 B13595802 2-(Pyridin-2-YL)prop-2-EN-1-amine

2-(Pyridin-2-YL)prop-2-EN-1-amine

Cat. No.: B13595802
M. Wt: 134.18 g/mol
InChI Key: SWMJYWKHMDQKMH-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)prop-2-en-1-amine is an organic compound that features a pyridine ring attached to a prop-2-en-1-amine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the pyridine ring and the amine group makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with propargylamine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Another method involves the use of 2-pyridylboronic acid and propargylamine in the presence of a palladium catalyst

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The pyridine ring and the amine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles, with solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.

Scientific Research Applications

2-(Pyridin-2-yl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: This compound features a pyrimidine ring instead of a prop-2-en-1-amine moiety.

    2-(Pyridin-2-yl)aniline: This compound has an aniline group instead of a prop-2-en-1-amine moiety.

Uniqueness

2-(Pyridin-2-yl)prop-2-en-1-amine is unique due to the presence of both the pyridine ring and the prop-2-en-1-amine moiety. This combination allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of reactions and its versatility as a building block make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

2-pyridin-2-ylprop-2-en-1-amine

InChI

InChI=1S/C8H10N2/c1-7(6-9)8-4-2-3-5-10-8/h2-5H,1,6,9H2

InChI Key

SWMJYWKHMDQKMH-UHFFFAOYSA-N

Canonical SMILES

C=C(CN)C1=CC=CC=N1

Origin of Product

United States

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